molecular formula C15H19NO4S B2910102 1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-37-5

1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2910102
CAS No.: 877811-37-5
M. Wt: 309.38
InChI Key: BFQCBHHFKRSONU-UHFFFAOYSA-N
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Description

1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structure combining a chroman and a piperidinone moiety

Preparation Methods

The synthesis of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:

    Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidinone precursor under controlled conditions.

    Introduction of the Ethylsulfonyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as:

    Spiroindoles: These compounds also feature a spirocyclic structure but with an indole moiety.

    Spirooxindoles: These compounds have an oxindole moiety and are known for their biological activities.

    Spiropiperidines: These compounds contain a piperidine ring and are used in various medicinal chemistry applications.

The uniqueness of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of a chroman and a piperidinone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-ethylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-2-21(18,19)16-9-7-15(8-10-16)11-13(17)12-5-3-4-6-14(12)20-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQCBHHFKRSONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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